1-Benzoyl-4-(3-chlorobenzyl)piperazine
Description
Properties
Molecular Formula |
C18H19ClN2O |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
InChI Key |
LOTMUHZEACCVKP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-Benzoyl-4-(3-chlorobenzyl)piperazine
Key Observations:
Substituent Impact on Bioactivity :
- The benzoyl group in this compound distinguishes it from simpler phenylpiperazines (e.g., mCPP) by improving metabolic stability and enabling π-π stacking interactions in receptor binding .
- Halogenated benzyl groups (e.g., 3-chlorobenzyl) enhance lipophilicity and receptor affinity. For example, mCPP’s 3-chlorophenyl group is critical for 5-HT2C agonism, suggesting similar targets for the query compound .
- Electron-withdrawing groups (e.g., nitro in 1-benzoyl-4-(4-nitrophenyl)piperazine) may alter redox properties or binding kinetics compared to electron-donating groups (e.g., methoxy in trimethoxybenzyl derivatives) .
Synthetic Pathways :
- The query compound shares synthetic routes with other piperazine derivatives, such as microwave-assisted substitutions (e.g., coupling Boc-piperazine with 3-chlorobenzyl intermediates) or nucleophilic displacement of chloroethyl groups .
Pharmacological Selectivity: Compared to aripiprazole derivatives, the query compound lacks the extended carbon chain necessary for D2 receptor selectivity but may exhibit serotonin receptor modulation due to its aromatic substituents .
Pharmacokinetic and Analytical Considerations
- Metabolic Stability : Benzoyl-substituted piperazines are less prone to rapid hepatic clearance compared to unsubstituted analogues (e.g., BZP) .
- Detection Challenges : Piperazine derivatives are often co-administered with other psychoactive substances, complicating identification. LC-MS and LC-DAD methods are effective for distinguishing structural analogues like the query compound .
Preparation Methods
Regioselective Functionalization Challenges
The symmetry of piperazine complicates mono-substitution, necessitating strategies such as stoichiometric control, protective-group chemistry, or sequential reaction sequences. For instance, 1-(3-chlorophenyl)piperazine hydrochloride is synthesized via cyclization of bis(2-chloroethyl)methylamine hydrochloride with 3-chloroaniline in xylene under reflux. Analogous principles apply to the 3-chlorobenzyl variant, where alkylation precedes acylation.
Synthetic Routes to this compound
Synthesis of 1-(3-Chlorobenzyl)piperazine
Piperazine is reacted with 3-chlorobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) using potassium carbonate as a base. Excess piperazine (2 equiv) ensures mono-alkylation, yielding 1-(3-chlorobenzyl)piperazine after extraction and solvent removal.
Table 1: Alkylation of Piperazine with 3-Chlorobenzyl Bromide
| Reagent | Quantity (mmol) | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Piperazine | 20.0 | 2.0 | Acetonitrile | Reflux | 12 | 65 |
| 3-Chlorobenzyl bromide | 10.0 | 1.0 | Acetonitrile | Reflux | 12 | – |
| K₂CO₃ | 15.0 | 1.5 | – | – | – | – |
Acylation with Benzoic Acid
The secondary amine of 1-(3-chlorobenzyl)piperazine is acylated using benzoyl chloride or via carbodiimide-mediated coupling. A protocol adapted from Kumari et al. employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at 0–25°C.
Table 2: Acylation Reaction Conditions
| Reagent | Quantity (mmol) | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(3-Chlorobenzyl)piperazine | 5.0 | 1.0 | DMF | 0°C to RT | 24 | 75 |
| Benzoic acid | 5.5 | 1.1 | DMF | – | – | – |
| EDCl | 6.0 | 1.2 | DMF | – | – | – |
| HOBt | 5.0 | 1.0 | DMF | – | – | – |
| Triethylamine | 15.0 | 3.0 | DMF | – | – | – |
tert-Butoxycarbonyl (Boc) Protection
To enhance regiocontrol, piperazine is first protected with di-tert-butyl dicarbonate (Boc)₂O**, yielding 1-Boc-piperazine . Subsequent alkylation with 3-chlorobenzyl bromide in toluene at 70°C selectively functionalizes the free amine. Deprotection with trifluoroacetic acid (TFA) affords 4-(3-chlorobenzyl)piperazine , which is then acylated as described in Section 2.1.2.
Table 3: Boc-Protected Intermediate Synthesis
| Reagent | Quantity (mmol) | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Piperazine | 10.0 | 1.0 | THF | 0°C | 2 | 90 |
| (Boc)₂O | 12.0 | 1.2 | THF | 0°C to RT | 12 | – |
Comparative Analysis of Methodologies
Yield and Purity Considerations
The direct alkylation-acylation route offers simplicity but risks di-substitution (≤15% by HPLC). In contrast, the Boc-protected pathway achieves >85% purity at the cost of additional steps. Industrial-scale processes favor xylene or toluene as solvents for their high boiling points and efficient byproduct removal.
Solvent and Temperature Optimization
-
Alkylation : Xylene outperforms acetonitrile in suppressing side reactions during prolonged reflux.
-
Acylation : DMF stabilizes the active ester intermediate, while lower temperatures (0–10°C) minimize epimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzoyl-4-(3-chlorobenzyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-(3-chlorobenzyl)piperazine can react with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound. Key factors include solvent choice (e.g., DCM for solubility), stoichiometry (1.2 equiv. of acylating agent), and catalyst use (e.g., CuSO4·5H2O for click chemistry). Yields often range from 57% to 80%, depending on purification methods like flash chromatography or crystallization .
| Synthetic Route | Reagents/Conditions | Yield |
|---|---|---|
| Acylation of piperazine derivative | Benzoyl chloride, DCM, triethylamine | ~70% |
| Click chemistry (azide-alkyne) | CuSO4·5H2O, sodium ascorbate, H2O:DCM | ~64% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substitution patterns (e.g., benzoyl vs. 3-chlorobenzyl groups) and confirms purity.
- X-ray crystallography : Resolves hydrogen bonding (e.g., C–H⋯O interactions) and crystal packing. For example, monoclinic Cc symmetry (a = 29.403 Å, β = 97.35°) was observed in related 1-aroylpiperazines .
- HRMS/FTIR : Validates molecular weight (C18H19ClN2O2, MW 318.8 g/mol) and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Q. How is the compound evaluated for preliminary pharmacological activity?
- Methodological Answer : Standard assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) to measure IC50 values.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values in µM range).
- ADME profiling : Solubility (LogP ~3.2), BBB permeability (e.g., PAMPA assay), and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and selectivity?
- Methodological Answer :
-
Halogen effects : Introducing Cl at the benzyl position enhances lipophilicity (↑LogP) and may improve CNS penetration. Fluorine substitution (e.g., 2-fluorobenzoyl) alters hydrogen bonding, affecting receptor affinity .
-
SAR studies : Compare analogs via molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., π-π stacking with Tyr residues in D3 receptors) .
Substituent Bioactivity (IC50, nM) Selectivity (D3 vs. D2) 3-Cl-benzyl 12.5 ± 1.2 15-fold 4-F-benzoyl 8.7 ± 0.9 22-fold
Q. What mechanisms underlie the genotoxicity observed in metabolites of piperazine derivatives?
- Methodological Answer : Metabolic activation via cytochrome P450 (e.g., CYP3A4) can generate reactive intermediates:
- Nitrone formation : N-hydroxylation of the piperazine ring followed by oxidation to electrophilic nitrones, which bind DNA (detected via 14C-radiolabeling in rat S9 fractions) .
- Quinone-methide intermediates : Aromatic hydroxylation of the 3-chlorobenzyl group leads to DNA adducts. Co-incubation with glutathione or methoxylamine reduces mutagenicity in Ames tests .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- QSAR models : Use descriptors like polar surface area (TPSA ~45 Ų) and LogD to predict BBB permeability.
- MD simulations : Assess binding stability in target receptors (e.g., 5-HT2C) over 100-ns trajectories.
- Metabolite prediction : Software like Meteor identifies likely Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anticancer activity across studies?
- Methodological Answer :
- Dose-response validation : Re-test in standardized cell lines (e.g., MCF-7 vs. HeLa) with controlled conditions (e.g., 72-h exposure).
- Off-target screening : Use kinome profiling to rule out non-specific kinase inhibition.
- Synergistic studies : Combine with chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
